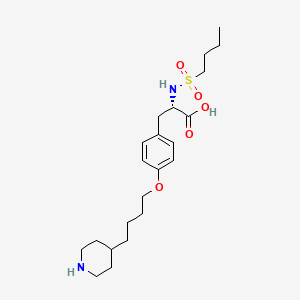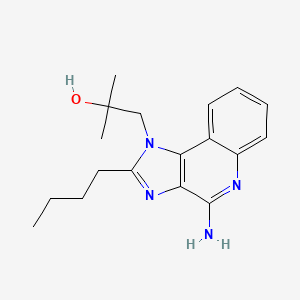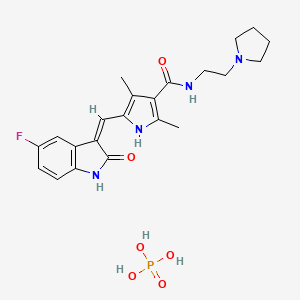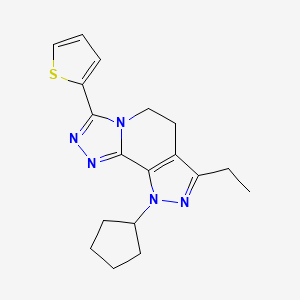
邻苯甲酸三甲酯
概述
描述
Trimethyl orthobenzoate is an organic compound with the molecular formula C6H5C(OCH3)3. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its ability to form orthoesters, which are valuable intermediates in various chemical reactions .
科学研究应用
Trimethyl orthobenzoate is used in scientific research for the synthesis of various organic compounds. It is used in the preparation of 5-phenyl-4,6-dipyrrin and 2,3-orthoester derivatives of ethyl-1-thio-α-L-rhamnopyranoside. The compound is also used in the preparation of indol-3-yl-phenyl-methanone, which is a key intermediate in the synthesis of pharmaceuticals .
安全和危害
作用机制
Target of Action
Trimethyl orthobenzoate is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it reacts with various compounds to form new products .
Mode of Action
Trimethyl orthobenzoate reacts with P-dimethylaminophosphonic acid bis (1-methylhydrazide) to yield 1,2,5,6-tetrahydro-1,5-dimethyl-6-(N,N-dimethylamino)-6-phenyl-1,2,4,5,6-tetrazaphosphorine-6-oxide . This reaction is an example of how trimethyl orthobenzoate interacts with other compounds to form new products.
Biochemical Pathways
Trimethyl orthobenzoate is involved in various organic transformations . It is used as a substrate in two-component and multi-component organic reactions . .
Result of Action
The result of trimethyl orthobenzoate’s action is the formation of new organic compounds. For example, it reacts with P-dimethylaminophosphonic acid bis (1-methylhydrazide) to yield 1,2,5,6-tetrahydro-1,5-dimethyl-6-(N,N-dimethylamino)-6-phenyl-1,2,4,5,6-tetrazaphosphorine-6-oxide .
生化分析
Biochemical Properties
Trimethyl orthobenzoate is known to participate in biochemical reactions. For instance, it reacts with P-dimethylaminophosphonic acid bis (1-methylhydrazide) to yield 1,2,5,6-tetrahydro-1,5-dimethyl-6- (N,N -dimethylamino)-6-phenyl-1,2,4,5,6-tetrazaphosphorine-6-oxide
Molecular Mechanism
It is known to participate in reactions yielding complex molecules
准备方法
Trimethyl orthobenzoate can be synthesized through several methods. One common method involves the reaction of benzoic acid with methanol in the presence of an acid catalyst. This reaction produces trimethyl orthobenzoate and water as by-products. Another method involves the reaction of benzoyl chloride with methanol in the presence of a base .
化学反应分析
Trimethyl orthobenzoate undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution. In hydrolysis, the compound reacts with water to form benzoic acid and methanol. In transesterification, it reacts with alcohols to form different orthoesters. Nucleophilic substitution reactions involve the replacement of one of the methoxy groups with a nucleophile .
相似化合物的比较
Trimethyl orthobenzoate is similar to other orthoesters such as trimethyl orthoformate, triethyl orthoformate, and triethyl orthoacetate. These compounds share similar chemical properties and reactivity. trimethyl orthobenzoate is unique in its ability to form specific orthoester derivatives that are valuable in organic synthesis .
属性
IUPAC Name |
trimethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECKAVQTURBPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061039 | |
| Record name | Benzene, (trimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-07-3 | |
| Record name | Trimethyl orthobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl orthobeznoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl orthobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (trimethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (trimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl orthobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL ORTHOBEZNOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3755490344 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions is trimethyl orthobenzoate commonly used for in organic synthesis?
A1: Trimethyl orthobenzoate is a versatile reagent frequently employed in organic synthesis for various transformations.
Q2: How does the steric bulk of the phenyl group in trimethyl orthobenzoate influence its reactivity compared to aliphatic orthoesters?
A2: The steric bulk of the phenyl group in trimethyl orthobenzoate significantly affects its reactivity compared to aliphatic orthoesters. In reactions with 2-aminobenzoyl hydrazides, aliphatic orthoesters preferentially form adducts at the aromatic amino group, leading to quinazolinone and benzotriazepinone derivatives []. Conversely, the bulky phenyl group in trimethyl orthobenzoate favors adduct formation at the β-nitrogen of the hydrazide, resulting in the formation of 5-(2-aminophenyl)-1,3,4-oxadiazoles and 3,4-dihydro-5H-1,3,4-benzotriazepin-5-ones [].
Q3: Can trimethyl orthobenzoate be used to introduce ester substituents onto arenes?
A3: While trimethyl orthobenzoate generally reacts with electron-deficient arenes through η2 coordination at the non-aromatic functional groups like nitriles, aldehydes, ketones, and esters [], it can be utilized to introduce ester substituents onto arenes under specific conditions. Complexation of trimethyl orthobenzoate with the tungsten complex {WTp(NO)(PMe3)} (Tp = tris(pyrazolyl)borate), followed by hydrolysis, enables the formation of an η2-coordinated arene possessing an ester substituent [].
Q4: How does trimethyl orthobenzoate participate in determining water content in materials like coal?
A4: Trimethyl orthobenzoate plays a crucial role in an alternative method to determine water content in materials like coal []. In this method, a known amount of 18O-enriched water is added to a coal sample. After equilibration, trimethyl orthobenzoate reacts with the water, incorporating the oxygen from the water into the carbonyl group of methyl benzoate. Analysis of the methyl benzoate by GC/FTIR/MS allows for the determination of the isotopic ratio, ultimately enabling the calculation of coal moisture content [].
Q5: How does the presence of cyclodextrins affect the hydrolysis rate of trimethyl orthobenzoate?
A5: Cyclodextrins (CDs), such as α-CD, β-CD, hydroxypropyl-β-cyclodextrin (hp-β-CD), and γ-CD, significantly influence the acid-catalyzed hydrolysis rate of trimethyl orthobenzoate []. The presence of CDs generally retards the hydrolysis reaction due to the formation of 1:1 complexes between the substrate and the CD []. The strength of this binding and the reactivity of the CD-bound trimethyl orthobenzoate vary depending on the type of cyclodextrin used [].
Q6: Can the hydrolysis of trimethyl orthobenzoate be used to study the binding affinities of guest molecules to cyclodextrins?
A6: Yes, the hydrolysis of trimethyl orthobenzoate, along with other substrates like acetophenone dimethyl acetal and benzaldehyde dimethyl acetal, can be utilized as a kinetic probe to investigate the binding interactions between guest molecules and cyclodextrin hosts []. The addition of guest molecules to a solution containing trimethyl orthobenzoate and a cyclodextrin can alter the hydrolysis rate by competing with the substrate for binding to the cyclodextrin. Analysis of these rate changes allows for the determination of cyclodextrin-guest dissociation constants (KG) [].
Q7: Are there electrochemical methods to synthesize trimethyl orthobenzoate?
A7: Yes, trimethyl orthobenzoate can be synthesized electrochemically []. Anodic methoxylation of α,α′-dimethoxystilbene at a platinum electrode yields benzil tetramethyl ketal. Subsequent electrolysis of this intermediate in methanol produces trimethyl orthobenzoate with a 62% yield [].
Q8: How does trimethyl orthobenzoate behave in bile salt solutions?
A8: The reactivity of trimethyl orthobenzoate has been investigated in solutions containing glycine and taurine conjugates of cholanic acids (bile salts) []. Interestingly, the rate-concentration profiles for the hydrolysis of trimethyl orthobenzoate in these solutions exhibit peaks and troughs. These fluctuations in reaction rate correlate with changes in the slopes observed in surface tension-concentration profiles, indicating a connection between the reaction kinetics and the aggregation behavior of the bile salts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)





